
1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C26H16N2O6 and a molecular weight of 452.42 g/mol . This compound is characterized by its unique structure, which includes two pyrrole-2,5-dione groups connected by a 1,4-phenylenebis(oxy)bis(4,1-phenylene) linkage. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4,1-phenylene) with maleic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (CH3OH) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can be compared with other similar compounds such as:
1H-Pyrrole-2,5-dione, 1,1’- (methylenedi-4,1-phenylene)bis-: This compound has a similar structure but differs in the connecting linkage, which affects its chemical properties and applications.
1,4-Benzenediacetonitrile: Another related compound with different functional groups, leading to distinct reactivity and uses.
The uniqueness of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) lies in its specific structural arrangement, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-13-14-24(30)27(23)17-1-5-19(6-2-17)33-21-9-11-22(12-10-21)34-20-7-3-18(4-8-20)28-25(31)15-16-26(28)32/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXVXJKFUTKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
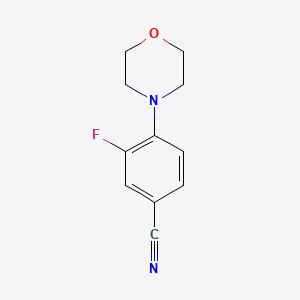
![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)
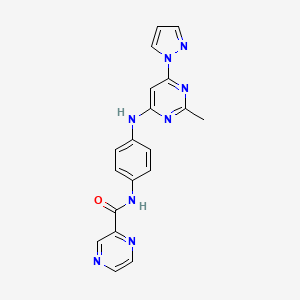
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)
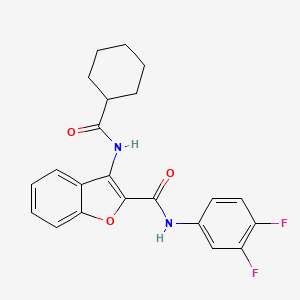
![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)
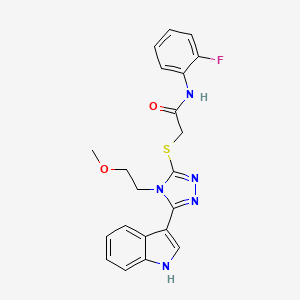

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)
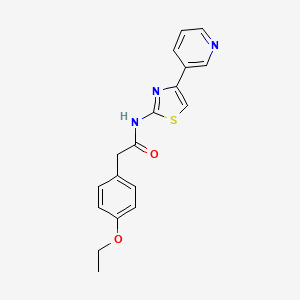
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)
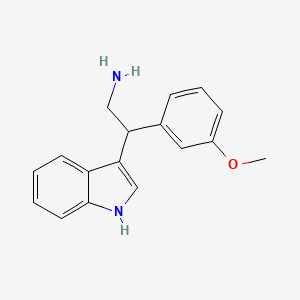
![1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2679944.png)
